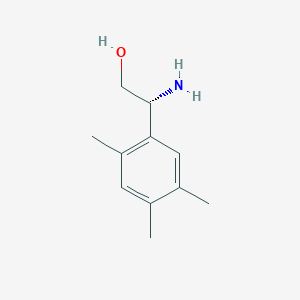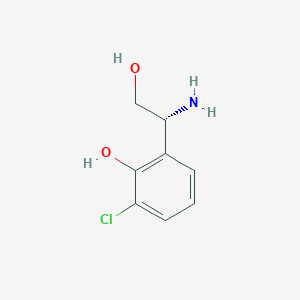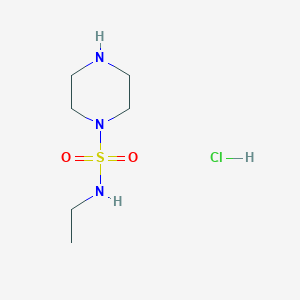
3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a hydroxyl group and a 5-bromothiophen-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 5-Bromothiophen-2-ylmethyl Group: This step often involves a substitution reaction where a brominated thiophene derivative is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 5-bromothiophene-2-carboxylic acid, are structurally related.
Uniqueness
This compound is unique due to the combination of the pyrrolidine ring, the 5-bromothiophen-2-ylmethyl group, and the hydroxyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C9H12BrNOS |
|---|---|
Molekulargewicht |
262.17 g/mol |
IUPAC-Name |
3-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H12BrNOS/c10-8-2-1-7(13-8)5-9(12)3-4-11-6-9/h1-2,11-12H,3-6H2 |
InChI-Schlüssel |
WKBMPZINXOZDRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CC2=CC=C(S2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)




![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)

